(R)-4-Phenylpyrrolidin-2-one

Vue d'ensemble

Description

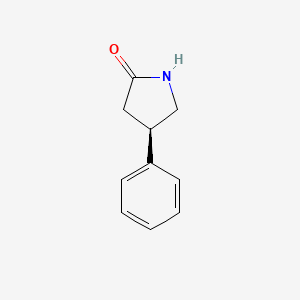

®-4-Phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a phenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with ammonia or an amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of ®-4-Phenylpyrrolidin-2-one may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Alkylation Reactions

(R)-4-Phenylpyrrolidin-2-one undergoes alkylation at the nitrogen atom under basic conditions. For example:

-

Ethyl Chloroacetate Alkylation :

Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) followed by reaction with ethyl chloroacetate yields ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate with 98% efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl chloroacetate | NaH, THF, 0°C → RT | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 98% |

This intermediate is critical for synthesizing derivatives like phenylpiracetam via carbamoylation with ammonia .

Hydrolysis and Carboxylic Acid Formation

The ester group in alkylated derivatives can be hydrolyzed to carboxylic acids:

-

Saponification :

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate reacts with potassium hydroxide (KOH) in water/isopropanol to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (87% yield) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | KOH | H₂O/i-PrOH, reflux | 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | 87% |

Activation for Amide Coupling

The carboxylic acid derivative can be activated for peptide bond formation:

-

N-Hydroxysuccinimide (NHS) Ester Formation :

Reaction with N,N'-diisopropylcarbodiimide (DIC) and NHS produces 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (94% yield) .

Reductive Amination

The pyrrolidinone ring undergoes reductive amination with primary/secondary amines to form substituted derivatives . While specific yields for the (R)-enantiomer are not provided, this method is broadly applicable for introducing functionalized side chains.

Halogenation

Electrophilic halogenation occurs on the phenyl ring:

-

Bromination/Chlorination :

Halogenating agents (e.g., Br₂ or Cl₂) selectively modi

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-4-Phenylpyrrolidin-2-one is primarily recognized for its role in drug design and development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for several therapeutic applications.

Antiarrhythmic Agents

Research indicates that derivatives of this compound can exhibit antiarrhythmic properties. A quantitative structure–activity relationship (QSAR) study demonstrated that modifications to the pyrrolidinone core can yield compounds with significant antiarrhythmic activity. The study successfully modeled the relationship between structural parameters and biological activity, explaining up to 91% of the variance in antiarrhythmic efficacy among tested compounds .

Cognitive Function Improvement

Recent studies have explored the potential of this compound derivatives as neuroprotective agents. For instance, a novel compound derived from this structure was assessed for its ability to improve cognitive functions following ischemic brain injury. In vivo experiments showed that the compound not only crossed the blood-brain barrier but also significantly reduced neurological deficits and improved behavioral outcomes in animal models . This suggests a promising avenue for treating cognitive impairments related to ischemic events.

Neuropharmacology

The neuropharmacological applications of this compound are particularly noteworthy. Its derivatives have been investigated for their effects on neurotransmitter systems, particularly regarding anxiety and cognitive enhancement.

Behavioral Studies

Behavioral assessments in animal models have shown that compounds based on this compound can enhance exploratory behavior while reducing anxiety levels. These findings were supported by tests measuring locomotor activity and anxiety-related behaviors, indicating the compound's potential as an anxiolytic agent .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules through dynamic kinetic resolution methods involving ω-transaminases. This approach allows for the efficient production of enantiomerically enriched products, which are crucial for developing chiral drugs . The ability to produce these compounds with high selectivity enhances their applicability in drug formulation.

Industrial Production

The synthesis pathways for this compound have been optimized for industrial production, demonstrating its feasibility for large-scale applications. Methods involving alkylation and subsequent functionalization steps have shown promising yields and purity levels, making it suitable for commercial use .

Mécanisme D'action

The mechanism of action of ®-4-Phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylpyrrolidin-2-one: The non-chiral version of the compound.

4-Benzylpyrrolidin-2-one: A similar compound with a benzyl group instead of a phenyl group.

4-Phenylpiperidin-2-one: A structurally related compound with a piperidine ring.

Uniqueness

®-4-Phenylpyrrolidin-2-one is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. This chirality can be crucial in drug development, as the ®-enantiomer may exhibit distinct pharmacological properties.

Activité Biologique

(R)-4-Phenylpyrrolidin-2-one is a chiral compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Overview of this compound

This compound, also known as (R)-phenylpiracetam, is characterized by a pyrrolidinone core structure with a phenyl substituent at the 4-position. Its unique chirality contributes to distinct biological effects compared to its non-chiral counterparts.

Structure

- Chemical Formula : CHN\O

- Molecular Weight : 175.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

- Receptor Modulation : It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which plays a crucial role in neuroprotection and cognitive enhancement .

- Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways critical for various physiological processes .

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant effects. In comparative studies using the forced swim test (FST), animals treated with (R)-Carphedon demonstrated markedly reduced immobility times compared to controls, suggesting enhanced mood and decreased depressive behaviors .

Cognitive Enhancement

Studies have highlighted its potential in improving cognitive functions. For instance, in models of cerebral ischemia, administration of this compound resulted in improved memory and cognitive performance, comparable to the well-known nootropic piracetam .

Table 1: Comparative Pharmacological Effects of Enantiomers

| Compound | Antidepressant Activity | Cognitive Enhancement | Motor Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| (S)-4-Phenylpyrrolidin-2-one | Low | Low | High |

| Racemic Carphedon | Moderate | Moderate | Moderate |

This table summarizes findings from various studies indicating that the (R)-enantiomer consistently outperforms its (S) counterpart in terms of antidepressant and cognitive enhancement properties while showing moderate effects on motor activity .

Case Studies and Research Findings

- Study on Antidepressant Effects : In a controlled study, researchers administered (R)-Carphedon to rodents and observed significant reductions in immobility during FST, indicating pronounced antidepressant effects compared to the S-enantiomer and racemic mixtures .

- Cognitive Function Assessment : In another study involving rats subjected to middle cerebral artery occlusion (MCAO), treatment with this compound led to improved neurological outcomes and cognitive performance as assessed by various behavioral tests over a recovery period .

- Allosteric Modulation Research : Investigations into the allosteric modulation of nuclear receptors showed that this compound binds effectively to sigma receptors, enhancing their activity without triggering adverse side effects associated with direct agonists .

Propriétés

IUPAC Name |

(4R)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348939 | |

| Record name | (R)-4-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71657-88-0 | |

| Record name | (R)-4-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.